molecular formula C17H14ClNO B3033180 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde CAS No. 92407-84-6

1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

Cat. No. B3033180
CAS RN: 92407-84-6
M. Wt: 283.7 g/mol
InChI Key: VKZUESSMSHLLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde (CBMICA) is a chemical compound found in many plants and fungi, including the fungi Aspergillus niger and Penicillium species. It is a derivative of indole and is used in the synthesis of various pharmaceuticals. CBMICA has been studied extensively for its pharmacological properties and has been found to possess various biochemical and physiological effects.

Scientific Research Applications

Catalysis and Chemical Synthesis

1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde and related compounds have been used extensively in catalysis and chemical synthesis. For example, derivatives of this compound have been synthesized and used in the formation of Schiff bases, leading to the development of palladacycles that serve as catalysts for the Suzuki–Miyaura coupling and the allylation of a variety of aldehydes. These palladacycles have been characterized for their efficient catalytic activities, showcasing their potential in organic synthesis and industrial applications (Singh et al., 2017).

Heterocyclic Compound Synthesis

The compound and its analogs have been instrumental in synthesizing new heterocyclic compounds. For instance, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols yielded novel triazolo(thiadiazepino)indoles, indicating the compound's utility in generating novel molecular architectures for potential use in various applications (Vikrishchuk et al., 2019).

Photocyclization Reactions

This compound derivatives have been used in photocyclization reactions to prepare fused indoles and pyrroles. The presence of an acyl group was necessary for these photocyclization reactions, highlighting the compound's role in photochemical transformations and the synthesis of complex heterocyclic structures (Lu et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s a pharmaceutical compound, future research could involve studying its pharmacokinetics, pharmacodynamics, and potential therapeutic effects .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZUESSMSHLLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358176
Record name 1-[(2-Chlorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92407-84-6
Record name 1-[(2-Chlorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
Reactant of Route 5
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.